molecular formula C22H26N2O B2390205 2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one CAS No. 298215-44-8

2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2390205
CAS No.: 298215-44-8
M. Wt: 334.463
InChI Key: MRVNJUMAZDEEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification of 3,4-Dihydroquinazolin-4-one Derivatives

The structural classification of 3,4-dihydroquinazolin-4-one derivatives is based on the position and nature of substituents on the heterocyclic framework, which directly influences their chemical properties and biological activities. According to systematic classification schemes, quinazolinone compounds can be categorized into several major types based on the position of the oxo group: 2(1H)-quinazolinone, 4(3H)-quinazolinone, and 2,4(1H,3H)-quinazolinedione. Among these structural variants, 4(3H)-quinazolinone derivatives, which include the 3,4-dihydroquinazolin-4-one class, represent the most prevalent and biologically significant category. The 3,4-dihydroquinazolin-4-one scaffold is characterized by the presence of a carbonyl group at the C4 position and a partially saturated heterocyclic ring system that provides enhanced conformational flexibility compared to fully aromatic quinazoline derivatives.

Further structural classification of 3,4-dihydroquinazolin-4-one derivatives is based on substitution patterns throughout the molecular framework. The primary classification categories include 2-substituted-4(3H)-quinazolinones, 3-substituted-4(3H)-quinazolinones, 2,3-disubstituted-4(3H)-quinazolinones, and compounds with substitutions on the benzene ring portion of the bicyclic system. Each substitution pattern imparts distinct electronic and steric characteristics that influence the compound's reactivity, stability, and biological activity profile. Structure-activity relationship studies have revealed that positions 2, 6, and 8 of the quinazolinone ring system are particularly significant for biological activity, with different substitution patterns at these positions leading to varied pharmacological properties.

The molecular architecture of 3,4-dihydroquinazolin-4-one derivatives allows for extensive structural modifications that can be systematically explored to optimize desired properties. The bicyclic nature of the core structure provides multiple sites for functionalization, including the nitrogen atoms at positions 1 and 3, the carbon atoms of the pyrimidine ring, and the benzene ring carbons. This structural versatility has enabled the development of diverse compound libraries with tailored properties for specific therapeutic applications. Advanced synthetic methodologies, including multicomponent reactions and cascade transformations, have further expanded the accessible chemical space within this compound class, facilitating the discovery of novel derivatives with enhanced biological activities.

Table 1: Structural Classification of 3,4-Dihydroquinazolin-4-one Derivatives

Classification Type Substitution Pattern Key Structural Features Representative Examples
2-Substituted Substitution at position 2 Enhanced electronic properties 2-phenyl derivatives
3-Substituted Substitution at position 3 Improved lipophilicity 3-benzyl derivatives
2,3-Disubstituted Dual substitution Balanced activity profile Complex synthetic targets
Benzene ring substituted Halogen/alkyl on benzene Modified physicochemical properties Fluorinated derivatives

Historical Development of 2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one

The historical development of this compound reflects the broader evolution of quinazolinone chemistry and the increasing sophistication of synthetic methodologies in heterocyclic chemistry. The foundational work in quinazolinone synthesis can be traced back to 1860, when the first quinazolinone derivatives were synthesized from anthranilic acid and cyanogens, establishing the basic synthetic principles that would later guide the development of more complex derivatives. This early work laid the groundwork for understanding the fundamental reactivity patterns of quinazolinone precursors and the cyclization mechanisms that form the heterocyclic framework. The subsequent development of methaqualone in the early 20th century demonstrated the therapeutic potential of quinazolinone derivatives and stimulated further research into this compound class.

The specific development of this compound emerged from advances in multicomponent reaction chemistry and the recognition of the need for more efficient synthetic routes to complex quinazolinone derivatives. The synthesis of this compound typically involves multi-step organic reactions that utilize readily available starting materials and mild reaction conditions to achieve high efficiency and functional group tolerance. The incorporation of both tert-butyl and butylphenyl substituents represents a strategic approach to modulating the physicochemical properties of the quinazolinone core, potentially enhancing lipophilicity and improving membrane permeability characteristics. These structural modifications were designed based on structure-activity relationship studies that identified the importance of bulky substituents for certain biological activities.

Recent synthetic developments have focused on establishing more efficient and environmentally friendly routes to this compound and related derivatives. Modern synthetic approaches employ domino three-component assembly reactions that enable the formation of multiple carbon-nitrogen bonds in a single reaction vessel, significantly improving the overall efficiency of the synthetic process. These advanced methodologies utilize arenediazonium salts, nitriles, and bifunctional aniline derivatives as key building blocks, allowing for the rapid assembly of complex quinazolinone structures under metal-free conditions. The development of these streamlined synthetic routes has made it possible to prepare diverse libraries of quinazolinone derivatives for biological evaluation and structure-activity relationship studies.

Table 2: Synthetic Evolution of this compound

Time Period Synthetic Approach Key Innovations Limitations
Early Development Multi-step linear synthesis Basic cyclization chemistry Low overall efficiency
Modern Era Multicomponent reactions One-pot synthesis protocols Substrate scope limitations
Contemporary Methods Green chemistry approaches Metal-free conditions Functional group tolerance
Current Research Cascade transformations Enhanced efficiency and selectivity Scalability considerations

The contemporary understanding of this compound synthesis benefits from detailed mechanistic studies that have elucidated the key intermediates and transition states involved in its formation. These mechanistic insights have enabled the optimization of reaction conditions and the development of more selective synthetic protocols that minimize side product formation. The compound's molecular weight of approximately 334 g/mol and its specific substitution pattern make it an attractive target for pharmaceutical applications, particularly in areas where enhanced lipophilicity and specific steric interactions are desired. Current research continues to explore new synthetic methodologies and structural modifications that could further enhance the therapeutic potential of this compound and related derivatives.

Properties

IUPAC Name

2-tert-butyl-3-(4-butylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-5-6-9-16-12-14-17(15-13-16)24-20(25)18-10-7-8-11-19(18)23-21(24)22(2,3)4/h7-8,10-15H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVNJUMAZDEEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamides with aldehydes or isocyanides under catalytic conditions. For instance, a palladium-catalyzed three-component reaction involving 2-aminobenzamides, aryl halides, and tert-butyl isocyanide can efficiently construct quinazolin-4-ones . Another approach involves the use of tert-butyl hydroperoxide as an oxidant in the presence of a base like potassium phosphate to promote oxidative cyclization .

Industrial Production Methods

Industrial production methods for quinazolinones, including this compound, often utilize scalable catalytic processes. These methods may involve the use of environmentally benign catalysts such as copper(II) acetate in combination with mild bases and sustainable solvents like anisole . The reactions are designed to proceed under mild conditions to ensure high yields and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones and quinazoline-3-oxides, which can be further functionalized for specific applications .

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds similar to 2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one exhibit significant antidepressant properties. Research involving multi-target-directed ligands has shown that derivatives of quinazolinone can effectively inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes linked to mood regulation and cognitive function. In vitro assays demonstrated that certain derivatives significantly reduced immobility time in forced swim tests, suggesting their potential as antidepressants .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's. Studies have highlighted its ability to penetrate the blood-brain barrier and inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition is vital for cognitive function and memory preservation .

Anticancer Properties

Emerging research suggests that quinazolinone derivatives may possess anticancer properties. The compound's structural features allow it to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action .

Case Studies

StudyFindings
Study on Antidepressant Activity A series of compounds similar to this compound were synthesized and tested for MAO inhibition. Compound 4g showed the highest activity with significant reductions in immobility time during behavioral tests .
Neuroprotective Evaluation Compounds were assessed for their ability to inhibit acetylcholinesterase, demonstrating promising results with IC50 values indicating effective inhibition, thereby supporting their use in Alzheimer's treatment .
Cytotoxicity Assays The cytotoxic effects of quinazolinone derivatives were tested on various cancer cell lines, revealing effective growth inhibition and suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on kinases or other signaling proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Core Scaffold Variations

The 3,4-dihydroquinazolin-4-one core is shared across multiple derivatives, but substituent variations dictate functional differences:

Compound Name/Structure Position 2 Substituent Position 3 Substituent Key Modifications
2-tert-Butyl-3-(4-butylphenyl)-... tert-Butyl 4-Butylphenyl High lipophilicity, steric bulk
3-Phenyl-2-[(E)-2-phenylethenyl]-... () (E)-2-Phenylethenyl Phenyl + para-sulfonamide Enhanced COX-2 inhibition (47.1% at 20 μM)
Compound 7A1 () Methyl 5-{[2-(4-bromophenyl)-2-oxoethyl] sulfanyl}-1,3,4-thiadiazol-2-yl Thiadiazole-sulfanyl hybrid; 56% synthesis yield
Thiazolidinone derivatives () Thiophen-2-ylmethylidene 4-Butylphenyl/chlorophenyl Non-mutagenic up to 1 mM

Key Observations :

  • COX-2 Inhibition: The para-sulfonamide group in ’s derivatives correlates with COX-2 inhibitory activity, suggesting that electron-withdrawing groups at position 3 may enhance target binding. The absence of such groups in 2-tert-butyl-3-(4-butylphenyl)-...
  • Synthetic Efficiency : Compound 7A1 () achieved moderate yields (56%) under optimized reflux conditions, whereas the synthesis of 2-tert-butyl-3-(4-butylphenyl)-... may require tailored methods due to steric hindrance from the tert-butyl group .

Biological Activity

2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one, with the CAS number 298215-44-8, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H26N2O
  • Molecular Weight : 334.45 g/mol
  • LogP : 5.0258
  • Polar Surface Area (TPSA) : 34.89 Ų

Research indicates that derivatives of quinazolinones, including this compound, exhibit inhibitory effects on various enzymes and cell signaling pathways :

  • Tankyrase Inhibition : A study identified para-substituted 2-phenyl-3,4-dihydroquinazolin-4-one derivatives as potent tankyrase inhibitors, which are involved in the regulation of Wnt signaling pathways. This inhibition can have implications for cancer therapy by affecting cell proliferation and survival pathways .
  • Antioxidant Activity : Compounds in this class have been shown to possess antioxidant properties, which can mitigate oxidative stress in cells. This is significant for conditions related to oxidative damage, such as neurodegenerative diseases.
  • Antimicrobial Properties : Some studies suggest that quinazolinone derivatives can exhibit antimicrobial activity against various pathogens, although specific data on this compound is limited.

Biological Activity Data

Activity TypeObservationsReference
Tankyrase InhibitionPotent inhibition observed in similar quinazolinone structures
AntioxidantExhibits significant antioxidant activity
AntimicrobialPotential activity against specific bacterial strains

Case Studies

  • Cancer Research :
    • A study involving similar compounds demonstrated their effectiveness in reducing tumor growth in xenograft models through tankyrase inhibition. The findings suggest a potential therapeutic application of these compounds in oncology .
  • Neuroprotection :
    • Research has indicated that certain quinazolinone derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This suggests a role for this compound in neuroprotective strategies .

Q & A

Basic: What are the key steps and critical parameters in synthesizing 2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one?

Answer:
The synthesis involves multi-step organic reactions, including condensation and cyclization. Key steps include:

  • Step 1 : Formation of the quinazolinone core via cyclization of substituted benzamide derivatives under acidic or basic conditions.
  • Step 2 : Introduction of the tert-butyl and 4-butylphenyl groups through nucleophilic substitution or coupling reactions.
    Critical parameters include temperature control (e.g., maintaining 60–80°C during cyclization) and pH optimization to prevent side reactions. Solvent selection (e.g., methanol or ethanol for recrystallization) is crucial for purity . Post-synthesis, High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress, and Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity .

Basic: What analytical techniques are essential for characterizing this compound's purity and structural conformation?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR are critical for verifying substituent positions and confirming the absence of stereochemical impurities.
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • HPLC : Quantifies purity (>95% is typical for research-grade material) and identifies residual solvents or byproducts .
  • X-ray Crystallography : Resolves crystal structure and confirms spatial arrangement of functional groups (if single crystals are obtainable) .

Advanced: How can researchers design experiments to evaluate the environmental fate of this compound?

Answer:
Adopt a multi-phase approach inspired by long-term environmental studies:

  • Phase 1 (Laboratory) : Measure physicochemical properties (e.g., logP for hydrophobicity, hydrolysis half-life) to predict environmental partitioning .
  • Phase 2 (Microcosm/Mesocosm) : Simulate biodegradation in soil/water systems under controlled conditions (e.g., aerobic vs. anaerobic). Use LC-MS/MS to track degradation products .
  • Phase 3 (Field Monitoring) : Deploy passive samplers in contaminated sites to assess bioaccumulation in biotic compartments (e.g., fish liver tissue) .
    Incorporate split-plot designs to account for variables like pH and temperature gradients .

Advanced: What methodological frameworks are recommended for studying its bioactivity in vitro and in vivo?

Answer:

  • In Vitro : Use dose-response assays (e.g., IC50 determination in cancer cell lines) with controls for cytotoxicity. Pair with molecular docking simulations to predict binding affinities to target proteins .
  • In Vivo : Apply randomized block designs with split plots for dose variations and biological replicates. For example, assess pharmacokinetics in rodent models using HPLC-MS for plasma concentration profiling .
    Link findings to theoretical frameworks , such as structure-activity relationship (SAR) models, to explain bioactivity trends .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

  • Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using ultraviolet-visible (UV-Vis) spectroscopy or gravimetric analysis. Preliminary data suggest moderate solubility in DMSO (>10 mg/mL) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the quinazolinone core, requiring pH-neutral storage .

Advanced: How can theoretical models improve understanding of its interaction mechanisms?

Answer:

  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes or enzymes to identify binding kinetics .
  • QSAR Models : Corporate substituent electronic parameters (e.g., Hammett constants) to optimize bioactivity .

Advanced: What mechanistic insights explain unexpected byproducts during synthesis?

Answer:

  • Side Reactions : Tert-butyl groups may undergo elimination under high temperatures, forming alkene byproducts. Monitor via thin-layer chromatography (TLC) .
  • Oxidation : The dihydroquinazolinone core is susceptible to oxidation; use inert atmospheres (N2/Ar) during synthesis .
  • Steric Hindrance : Bulky substituents (e.g., 4-butylphenyl) may slow reaction rates, requiring extended reflux times .

Basic: What safety protocols are recommended for handling and disposing of this compound?

Answer:

  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy.
  • Waste Disposal : Neutralize acidic/basic residues before segregating organic waste. Collaborate with certified agencies for incineration or chemical degradation .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Answer:

  • Meta-Analysis : Pool data from independent studies using standardized assays (e.g., MTT for cytotoxicity) to identify outliers .
  • Experimental Replication : Control variables like cell passage number or solvent purity (e.g., DMSO批次差异) .
  • Cross-Validation : Compare in vitro results with in vivo outcomes to assess translational relevance .

Advanced: What strategies assess its interactions with biological systems at the cellular and organismal levels?

Answer:

  • Transcriptomics : Profile gene expression changes in exposed cells using RNA-seq.
  • Metabolomics : Track metabolite shifts via LC-MS to identify disrupted pathways .
  • Ecotoxicity Assays : Use model organisms (e.g., Daphnia magna) to evaluate acute/chronic effects under OECD guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.